molecular formula C20H24N2O5 B5023624 ethyl 6-amino-5-cyano-4-(2,3-dimethoxyphenyl)-2-propyl-4H-pyran-3-carboxylate

ethyl 6-amino-5-cyano-4-(2,3-dimethoxyphenyl)-2-propyl-4H-pyran-3-carboxylate

Cat. No.: B5023624
M. Wt: 372.4 g/mol
InChI Key: FPSWTHMLRZIHQG-UHFFFAOYSA-N
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Description

Ethyl 6-amino-5-cyano-4-(2,3-dimethoxyphenyl)-2-propyl-4H-pyran-3-carboxylate is a complex organic compound with potential applications in various fields such as medicinal chemistry, organic synthesis, and material science

Properties

IUPAC Name

ethyl 6-amino-5-cyano-4-(2,3-dimethoxyphenyl)-2-propyl-4H-pyran-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O5/c1-5-8-14-17(20(23)26-6-2)16(13(11-21)19(22)27-14)12-9-7-10-15(24-3)18(12)25-4/h7,9-10,16H,5-6,8,22H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPSWTHMLRZIHQG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=C(C(C(=C(O1)N)C#N)C2=C(C(=CC=C2)OC)OC)C(=O)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 6-amino-5-cyano-4-(2,3-dimethoxyphenyl)-2-propyl-4H-pyran-3-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of 2,3-dimethoxybenzaldehyde with ethyl cyanoacetate in the presence of a base such as piperidine to form an intermediate. This intermediate then undergoes cyclization and further functional group modifications to yield the final product. The reaction conditions often require controlled temperatures and specific solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for cost-effectiveness, yield, and safety. This could include the use of continuous flow reactors, automated systems for precise control of reaction conditions, and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Ethyl 6-amino-5-cyano-4-(2,3-dimethoxyphenyl)-2-propyl-4H-pyran-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert certain functional groups into more reactive or stable forms.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, acids, or bases can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, depending on the reagents employed.

Scientific Research Applications

Ethyl 6-amino-5-cyano-4-(2,3-dimethoxyphenyl)-2-propyl-4H-pyran-3-carboxylate has several scientific research applications:

    Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly in targeting specific enzymes or receptors.

    Organic Synthesis: It can be used as an intermediate in the synthesis of more complex molecules.

    Material Science: The compound’s properties may be exploited in the development of new materials with specific characteristics, such as conductivity or reactivity.

Mechanism of Action

The mechanism of action of ethyl 6-amino-5-cyano-4-(2,3-dimethoxyphenyl)-2-propyl-4H-pyran-3-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The compound’s functional groups allow it to bind to specific sites, potentially inhibiting or activating biological pathways. This interaction can lead to various biological effects, depending on the target and the context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 6-amino-5-cyano-4-phenyl-2-propyl-4H-pyran-3-carboxylate
  • Ethyl 6-amino-5-cyano-4-(2,3-dimethoxyphenyl)-2-methyl-4H-pyran-3-carboxylate
  • Ethyl 6-amino-5-cyano-4-(2,3-dimethoxyphenyl)-2-propyl-4H-pyran-3-acetate

Uniqueness

Ethyl 6-amino-5-cyano-4-(2,3-dimethoxyphenyl)-2-propyl-4H-pyran-3-carboxylate is unique due to its specific combination of functional groups and the pyran ring structure. This combination imparts distinct chemical and biological properties, making it valuable for specific applications that similar compounds may not be suitable for.

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